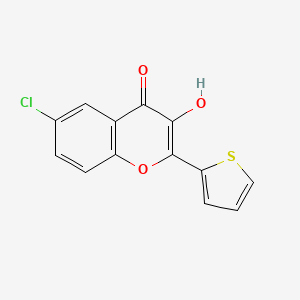
6-chloro-3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one is a synthetic compound belonging to the chromone family. Chromones are a major class of naturally occurring compounds known for their diverse biological activities, including antimicrobial, antifungal, antioxidant, and anticancer properties . The presence of a thiophene ring and a chlorine atom in this compound enhances its chemical reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one typically involves the condensation of appropriate chalcones with 2-hydroxyacetophenones. The reaction is often carried out under basic conditions using reagents such as sodium hydroxide (NaOH) and hydrogen peroxide (H₂O₂) to facilitate the formation of the chromone ring . Microwave irradiation can be employed to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also be scaled up for industrial applications, providing an efficient and cost-effective method for producing this compound .
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromone ring can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-chloro-3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for potential anticancer and neuroprotective effects.
Industry: Used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 6-chloro-3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Disrupts bacterial cell membranes and inhibits essential enzymes.
Anticancer Activity: Induces apoptosis in cancer cells by activating specific signaling pathways.
Neuroprotective Activity: Scavenges free radicals and reduces oxidative stress in neuronal cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-hydroxy-2-phenyl-4H-chromen-4-one: Lacks the chlorine and thiophene groups, resulting in different biological activities.
6-chloro-2-(furan-2-yl)-4-oxo-4H-chromen-3-yl acetate: Contains a furan ring instead of a thiophene ring, leading to variations in chemical reactivity and biological properties.
Uniqueness
The presence of both a chlorine atom and a thiophene ring in 6-chloro-3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one makes it unique compared to other chromone derivatives. These structural features contribute to its enhanced chemical reactivity and potential for diverse biological activities .
Eigenschaften
CAS-Nummer |
39730-56-8 |
|---|---|
Molekularformel |
C13H7ClO3S |
Molekulargewicht |
278.71 g/mol |
IUPAC-Name |
6-chloro-3-hydroxy-2-thiophen-2-ylchromen-4-one |
InChI |
InChI=1S/C13H7ClO3S/c14-7-3-4-9-8(6-7)11(15)12(16)13(17-9)10-2-1-5-18-10/h1-6,16H |
InChI-Schlüssel |
NANFYPCPHFMPPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


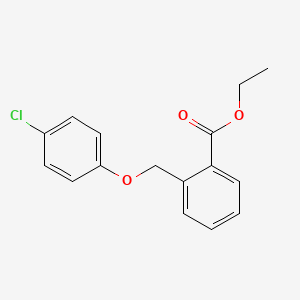
![3-(4-Bromobenzyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11841608.png)
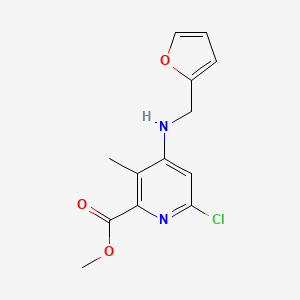
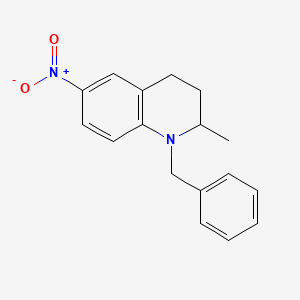
![6-[(Acetyloxy)methyl]-2-methyl-4-oxo-4H-1-benzopyran-3-yl acetate](/img/structure/B11841633.png)


![3-Cyclopropyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11841663.png)
![1-Boc-3-[(3-fluorophenyl-amino)-methyl]-azetidine](/img/structure/B11841671.png)
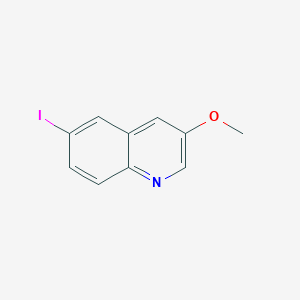
![Indeno[2,1-b]pyran, 4-phenyl-2-propyl-](/img/structure/B11841680.png)
![6-Bromo-3-(3-methoxypropyl)-1-methylimidazo[1,5-a]pyridine](/img/structure/B11841686.png)
![4-{[(2-Hydroxynaphthalen-1-yl)methyl]amino}benzoic acid](/img/structure/B11841690.png)

